Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a unique structure combining pyrazolo, triazolo, and pyrazinyl moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and catalyst-free synthesis have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Properties
Molecular Formula |
C24H20N6O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-13H,14H2,1-2H3,(H,25,31) |
InChI Key |
ISPFKMVEDBRSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)C(=O)OC)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.